molecular formula C18H24Cl2N2 B000623 Cyclizine dihydrochloride CAS No. 5897-18-7

Cyclizine dihydrochloride

Cat. No.: B000623
CAS No.: 5897-18-7
M. Wt: 339.3 g/mol
InChI Key: CKLJCUGYMOMAEJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cyclizine 2HCl, a piperazine-derivative antihistamine, primarily targets the histamine H1 receptors . It also possesses anticholinergic properties . These receptors play a crucial role in the control of postoperative and drug-induced vomiting and in motion sickness .

Mode of Action

Cyclizine 2HCl exerts its antiemetic and antivertigo effects by interacting with its targets. The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses antihistaminic, central nervous system depressant, and local anesthetic effects .

Biochemical Pathways

Cyclizine 2HCl affects the biochemical pathways related to nausea, vomiting, and dizziness associated with motion sickness . It has been used in the management of vertigo in diseases affecting the vestibular apparatus . Cyclizine 2HCl can induce cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways .

Pharmacokinetics

The pharmacokinetics of Cyclizine 2HCl have been poorly studied. It is known to be metabolized via N-demethylation to inactive norcyclizine . The elimination half-life is approximately 20 hours

Result of Action

The molecular and cellular effects of Cyclizine 2HCl’s action include the depression of labyrinth excitability and vestibular stimulation, which can help prevent and treat nausea, vomiting, and dizziness associated with motion sickness . Additionally, it has been used in the management of vertigo in diseases affecting the vestibular apparatus . Cyclizine 2HCl can also induce cytotoxicity and apoptosis in macrophages .

Action Environment

The action, efficacy, and stability of Cyclizine 2HCl can be influenced by various environmental factors. For instance, liver disease can exacerbate its sedative effects . Its antimuscarinic action warrants caution in patients with prostatic hypertrophy, urinary retention, or angle-closure glaucoma . More research is needed to fully understand how different environmental factors influence the action of Cyclizine 2HCl.

Biochemical Analysis

Biochemical Properties

Cyclizine Dihydrochloride is a piperazine-derivative antihistamine . It interacts with histamine H1 receptors, exhibiting antagonist activity . The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by depressing labyrinth excitability and vestibular stimulation, which can help prevent and treat nausea, vomiting, and dizziness associated with motion sickness . It may also affect the medullary chemoreceptor trigger zone, which plays a crucial role in the vomiting reflex .

Molecular Mechanism

Its central anticholinergic properties are partially responsible for its effects . It may inhibit the part of the midbrain known collectively as the emetic center . It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .

Temporal Effects in Laboratory Settings

This compound has been reported to produce its antiemetic effect within two hours and lasts approximately four hours . In a single adult male volunteer, urine collected over the following 24 hours contained less than 1% of the total dose administered .

Metabolic Pathways

This compound is metabolized to its N-demethylated derivative, norcyclizine, which has little antihistaminic (H1) activity compared to Cyclizine .

Transport and Distribution

This compound is well absorbed from the gastrointestinal tract . Following oral administration, effects develop within 30 minutes, are maximal within 1-2 hours, and last for 4-6 hours . In healthy adult volunteers, the administration of a single oral dose of 50 mg Cyclizine resulted in a peak plasma concentration of approximately 70 ng/mL occurring at about two hours after drug administration .

Subcellular Localization

Given its mechanism of action, it is likely that the drug interacts with histamine H1 receptors, which are located on the cell membrane, and may also have effects on the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclizine dihydrochloride is synthesized through a multi-step process involving the reaction of benzhydryl chloride with N-methylpiperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Properties

IUPAC Name

1-benzhydryl-4-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJCUGYMOMAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047773
Record name Cyclizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5897-18-7, 303-25-3
Record name Cyclizine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLIZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF601QVZ67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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